1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
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Overview
Description
1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a complex organic compound that features a urea functional group attached to a chlorophenyl ring and a cyclohexyl ring substituted with a phenyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the reaction of a hydrazide with a nitrile under acidic or basic conditions.
Cyclohexyl Substitution: The cyclohexyl group can be introduced via a Grignard reaction or other organometallic methods.
Urea Formation: The final step involves the reaction of the substituted cyclohexylamine with 2-chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the urea linkage or modification of the aromatic rings.
Reduction: Reduction reactions can target the oxadiazole ring or the urea group, leading to different products.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine: Similar structure but with an amine group instead of a urea group.
1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate: Similar structure but with a carbamate group instead of a urea group.
1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is unique due to the presence of the urea functional group, which can form strong hydrogen bonds and influence the compound’s biological activity and chemical reactivity
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-11-5-6-12-17(16)23-20(27)25-21(13-7-2-8-14-21)19-24-18(26-28-19)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOBGFRLPOXAHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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